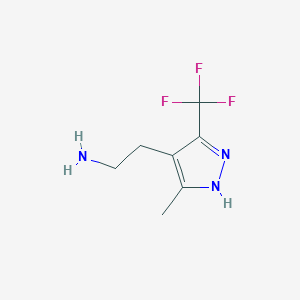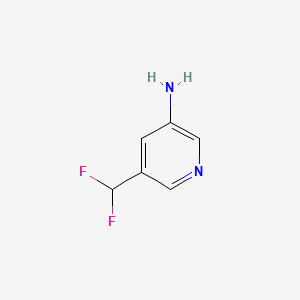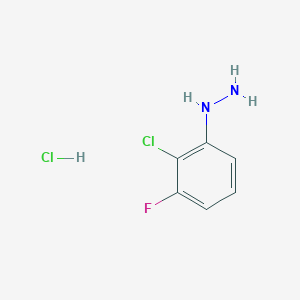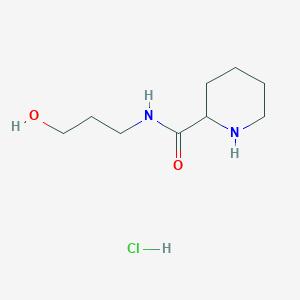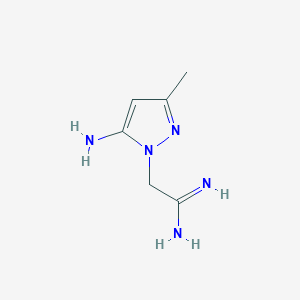
2-(5-氨基-3-甲基-1H-吡唑-1-基)乙酰胺
描述
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group
科学研究应用
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
作用机制
Target of Action
The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .
Biochemical Pathways
The AR signaling pathway is the primary biochemical pathway affected by 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide, but more research is needed to confirm this.
Result of Action
The primary result of the action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .
生化分析
Biochemical Properties
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound has been shown to interact with various kinases, including p38MAPK, which is involved in inflammatory responses . Additionally, it can act as a ligand for receptors or enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These findings are important for its potential use in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.
Metabolic Pathways
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. These properties are important for understanding its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide typically involves multi-step reactions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions to introduce the acetimidamide group . The reaction conditions often require the use of solvents such as ethyl acetate and purification steps involving recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, is also explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
相似化合物的比较
5-amino-3-methyl-1-phenylpyrazole: Similar in structure but with a phenyl group instead of the acetimidamide group.
3-amino-5-methylpyrazole: Lacks the acetimidamide group, making it less complex.
5-amino-3-methyl-1H-pyrazole: The parent compound without additional functional groups.
Uniqueness: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the acetimidamide group, which enhances its reactivity and potential bioactivity. This functional group allows for further derivatization and the exploration of new chemical and biological properties .
属性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHIXQCBVMGBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
